2-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1-BENZYL-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1-BENZYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and chemical properties. This particular compound is characterized by the presence of two benzimidazole rings connected via a thioether linkage and a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1-BENZYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of Benzimidazole Rings: The benzimidazole rings can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the benzimidazole derivative with a suitable thiol compound under basic conditions.
Benzyl Group Introduction: The final step involves the alkylation of the benzimidazole derivative with benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1-BENZYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The benzimidazole rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen with a catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzimidazoles, halobenzimidazoles.
Scientific Research Applications
2-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1-BENZYL-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiparasitic agent due to the biological activity of benzimidazole derivatives.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, dyes, and polymers due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1-BENZYL-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, disrupting their normal function.
Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
1-Benzylbenzimidazole: A derivative with a benzyl group at the 1-position.
Uniqueness
2-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1-BENZYL-1H-1,3-BENZODIAZOLE is unique due to the presence of both a thioether linkage and a benzyl group, which confer distinct chemical and biological properties. Its dual benzimidazole rings enhance its potential for diverse applications compared to simpler benzimidazole derivatives.
Properties
Molecular Formula |
C22H18N4S |
---|---|
Molecular Weight |
370.5g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-1-benzylbenzimidazole |
InChI |
InChI=1S/C22H18N4S/c1-2-8-16(9-3-1)14-26-20-13-7-6-12-19(20)23-21(26)15-27-22-24-17-10-4-5-11-18(17)25-22/h1-13H,14-15H2,(H,24,25) |
InChI Key |
JVGRUVWYIAOXJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.